

Thermal decomposition of ammonium iodide

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Compound of Interest

Compound Name: Ammonium iodide

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An In-depth Technical Guide to the Thermal Decomposition of **Ammonium iodide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium iodide (NH_4I) is an inorganic salt with applications in various fields, including as a catalyst, in photographic chemicals, and in pharmaceuticals. A thorough understanding of its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of **ammonium iodide**, including its decomposition products, relevant thermodynamic data, and detailed experimental protocols for its characterization.

When heated, **ammonium iodide** undergoes decomposition, primarily into ammonia (NH_3) and hydrogen iodide (HI) gases.[1][2] Under certain conditions, further reactions can lead to the formation of nitrogen oxides.[3] The decomposition is an equilibrium reaction, and the solid sublimates at 551 °C under atmospheric pressure, while it has a boiling point of 220 °C under vacuum.[3]

Quantitative Data

The following tables summarize the key physical and thermal properties of **ammonium iodide**.

Table 1: Physical and Chemical Properties of **Ammonium iodide**

Property	Value	Reference
Molecular Formula	NH ₄ I	[4]
Molar Mass	144.94 g/mol	[4]
Appearance	White, crystalline solid; can turn yellow/brown on exposure to air and light	[3][4]
Density	2.51 g/cm ³	[4]
Melting Point	551 °C (sublimes)	[3][4]
Boiling Point	235 °C (in vacuum)	[4]
Solubility in Water	155 g/100 mL (0 °C), 172 g/100 mL (20 °C), 250 g/100 mL (100 °C)	[4]
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-201 kJ/mol (solid)	

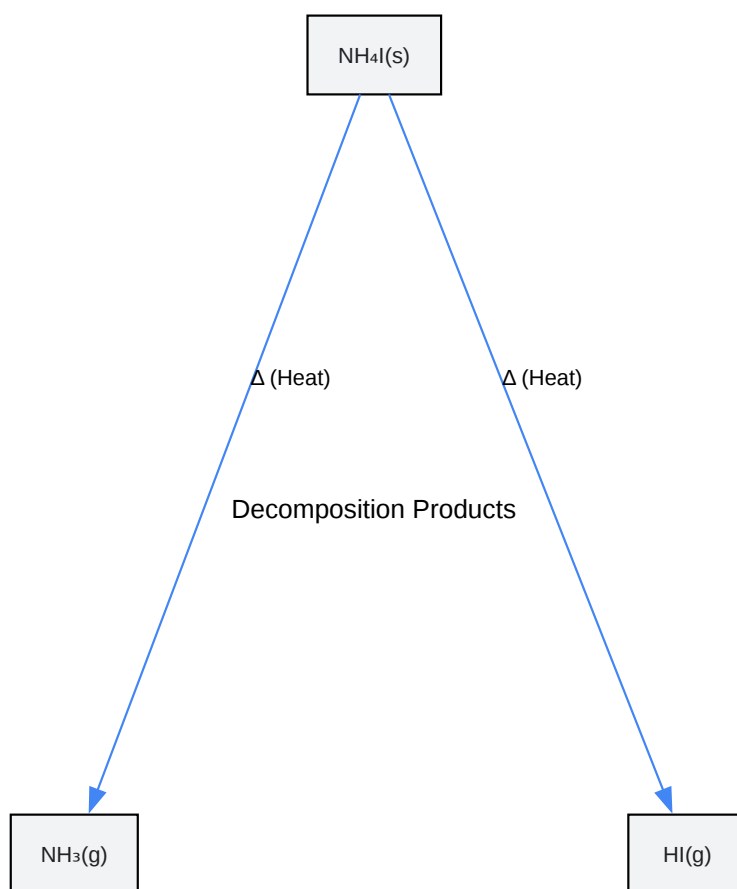
Table 2: Thermal Transition Data for **Ammonium Iodide**

Transition	Onset Temperature (K)	Enthalpy of Transformation (kJ/mol)	Analytical Method	Reference
Phase Transition (II to I)	253	2.6 ± 0.5	DSC	[5][6]
Decomposition Equilibrium Constant (K _p) at 400 °C (673 K)	673	Not Applicable	Equilibrium Measurement	[7][8][9]

Reaction Pathways and Experimental Workflow

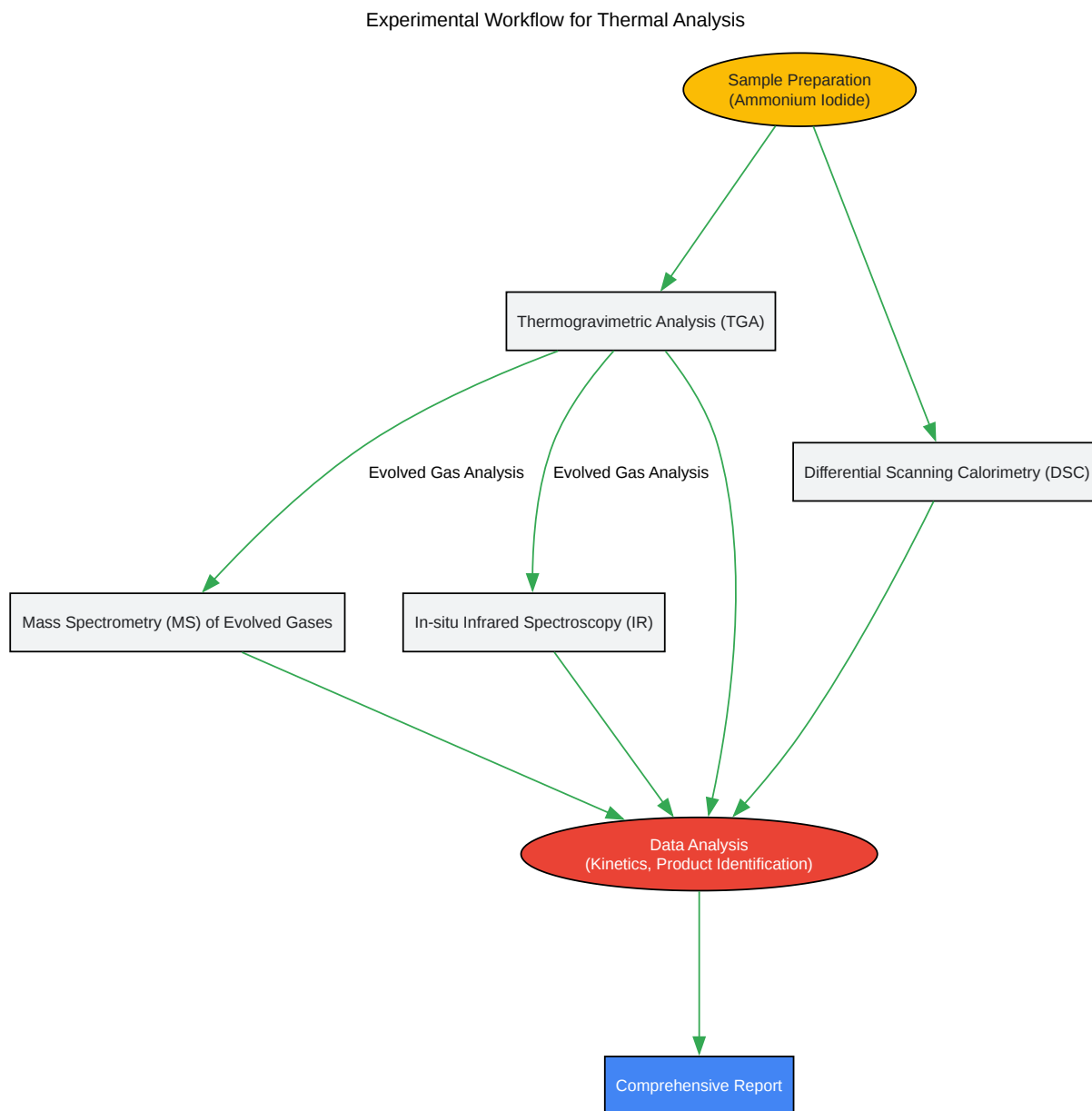
The following diagrams illustrate the primary thermal decomposition pathway of **ammonium iodide** and a general experimental workflow for its analysis.

Thermal Decomposition Pathway of Ammonium Iodide



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Figure 1: Primary thermal decomposition pathway of **ammonium iodide**.



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Figure 2: General experimental workflow for thermal analysis.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline methodologies for key analytical techniques used to study the thermal decomposition of **ammonium iodide**.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the associated mass loss.

Methodology:

- Instrument: A calibrated thermogravimetric analyzer.
- Sample Preparation: A small, accurately weighed sample of **ammonium iodide** (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
- Experimental Conditions:
 - Atmosphere: The experiment is typically run under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.
 - Heating Rate: A linear heating rate, commonly between 5 and 20 °C/min, is applied. Slower heating rates can provide better resolution of thermal events.
 - Temperature Range: The sample is heated from ambient temperature to a temperature above the final decomposition point, for instance, up to 600 °C.
- Data Collection: The instrument records the sample mass as a function of temperature. The resulting TGA curve is a plot of percentage mass loss versus temperature.
- Data Analysis: The onset temperature of decomposition is determined from the TGA curve. The stoichiometry of the decomposition can be inferred from the total mass loss. For kinetic analysis, multiple experiments at different heating rates are performed to determine the activation energy.[\[10\]](#)

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions and decomposition.

Methodology:

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: A small, accurately weighed sample of **ammonium iodide** (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.
- Experimental Conditions:
 - Atmosphere: A purge gas, typically nitrogen, is used at a flow rate of 20-50 mL/min.
 - Heating Rate: A constant heating rate, similar to that used in TGA (e.g., 10 °C/min), is applied.
 - Temperature Range: The temperature range should encompass the expected phase transitions and decomposition events.
- Data Collection: The DSC instrument measures the difference in heat flow between the sample and reference pans as a function of temperature.
- Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to phase transitions (like melting or solid-solid transitions) and chemical reactions (decomposition). The enthalpy change (ΔH) for each event is calculated by integrating the peak area.

Evolved Gas Analysis- Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

- Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.
- Experimental Conditions: The TGA experiment is performed as described in section 4.1. The transfer line and the ion source of the mass spectrometer are heated to prevent condensation of the evolved gases.

- Mass Spectrometry Parameters:
 - Ionization Mode: Electron ionization (EI) is commonly used.
 - Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range appropriate for the expected decomposition products (e.g., m/z 10-200).
- Data Collection: The mass spectrometer records the ion intensity for different m/z values as a function of temperature or time, synchronized with the TGA data.
- Data Analysis: The mass spectra corresponding to the mass loss steps in the TGA curve are analyzed to identify the evolved gases. For example, the detection of m/z 17 (NH_3^+) and 128 (HI^+) would confirm the primary decomposition products.

In-situ Infrared Spectroscopy (IR)

Objective: To monitor changes in the chemical bonding of the solid sample and identify gaseous products in real-time.

Methodology:

- Instrument: An infrared spectrometer equipped with a heated, controlled-atmosphere cell (e.g., a diffuse reflectance or attenuated total reflectance (ATR) accessory).
- Sample Preparation: A small amount of **ammonium iodide** is placed in the sample holder of the heated cell.
- Experimental Conditions: The sample is heated under a controlled atmosphere (e.g., nitrogen flow) at a defined heating rate, similar to a TGA experiment.
- Data Collection: IR spectra are collected at regular intervals as the temperature increases.
- Data Analysis: Changes in the IR spectrum of the solid phase can indicate the formation of intermediates. The spectra of the evolved gases can be compared with reference libraries to identify the decomposition products. For instance, the appearance of characteristic absorption bands for ammonia and hydrogen iodide in the gas phase would be monitored.

Safety Precautions

The thermal decomposition of **ammonium iodide** involves the release of toxic and corrosive gases.[3] It is imperative to handle this compound with appropriate safety measures.

- Ventilation: All experiments should be conducted in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.[1][11]
- Handling: Avoid inhalation of dust and contact with skin and eyes.[1][11]
- Storage: Store **ammonium iodide** in a tightly closed container in a cool, dry, and dark place, as it is sensitive to light, air, and moisture.[11][12][13]
- Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[2]

By following these guidelines and experimental protocols, researchers can safely and accurately characterize the thermal decomposition of **ammonium iodide**, contributing to a better understanding of its properties and applications.

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